(4-Bromonaphthalen-1-yl)methanol
Overview
Description
(4-Bromonaphthalen-1-yl)methanol is an organic compound with the molecular formula C₁₁H₉BrO It is a derivative of naphthalene, where a bromine atom is substituted at the fourth position and a hydroxymethyl group is attached to the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromonaphthalen-1-yl)methanol typically involves the reduction of 4-bromonaphthalene-1-carboxylic acid. One common method is as follows :
Starting Material: 4-bromonaphthalene-1-carboxylic acid.
Reagent: Borane-tetrahydrofuran complex (BH₃·THF).
Solvent: Tetrahydrofuran (THF).
Reaction Conditions: The reaction mixture is stirred at room temperature overnight.
Quenching: The reaction is quenched with hydrogen chloride, and the pH is adjusted to 6.
Workup: The mixture is diluted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum.
Purification: The residue is washed with n-hexane to yield this compound as a white solid with a yield of approximately 95%.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions, purification techniques, and safety measures to meet industrial requirements.
Chemical Reactions Analysis
Types of Reactions: (4-Bromonaphthalen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding naphthalen-1-ylmethanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in the presence of a base.
Major Products:
Oxidation: 4-bromonaphthalene-1-carboxaldehyde or 4-bromonaphthalene-1-carboxylic acid.
Reduction: Naphthalen-1-ylmethanol.
Substitution: Various substituted naphthalen-1-ylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromonaphthalen-1-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: It can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Bromonaphthalen-1-yl)methanol depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and hydroxymethyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Naphthalen-1-ylmethanol: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromonaphthalene: Lacks the hydroxymethyl group, limiting its use in certain reactions.
4-Bromonaphthalene-1-carboxylic acid: Precursor in the synthesis of (4-Bromonaphthalen-1-yl)methanol.
Uniqueness: this compound is unique due to the presence of both a bromine atom and a hydroxymethyl group, which allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds.
Properties
IUPAC Name |
(4-bromonaphthalen-1-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6,13H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZWQAUUZFJKMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508836 | |
Record name | (4-Bromonaphthalen-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56052-26-7 | |
Record name | (4-Bromonaphthalen-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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